molecular formula C9H13ClN4O4 B5136528 1,3,5,7-tetramethyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-4-ium perchlorate

1,3,5,7-tetramethyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-4-ium perchlorate

Cat. No. B5136528
M. Wt: 276.68 g/mol
InChI Key: VKZFHMAGVWISOW-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,5,7-tetramethyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-4-ium perchlorate, commonly known as TMT, is a synthetic compound that has been widely used in scientific research. This molecule is a potent convulsant that induces seizures in rodents and has been used as a model for studying the mechanisms of epilepsy.

Mechanism of Action

The exact mechanism of TMT-induced seizures is not fully understood, but it is believed to involve the inhibition of GABAergic neurotransmission. GABA is the primary inhibitory neurotransmitter in the brain, and its inhibition can lead to hyperexcitability and seizures. TMT also activates the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory.
Biochemical and Physiological Effects
TMT has been shown to have a number of biochemical and physiological effects. It causes a rapid increase in brain glucose metabolism, indicating increased neuronal activity. It also increases the release of glutamate, an excitatory neurotransmitter, and decreases the release of GABA. TMT-induced seizures can cause damage to the hippocampus, a brain region involved in learning and memory.

Advantages and Limitations for Lab Experiments

TMT is a valuable tool for studying epilepsy and other neurological disorders in the laboratory. Its effects on the brain are well-characterized, and it induces seizures that are similar to those seen in human epilepsy. However, TMT is a potent convulsant and can be lethal in high doses. It also has a narrow therapeutic window, meaning that the dose must be carefully controlled to avoid toxicity.

Future Directions

There are a number of future directions for TMT research. One area of interest is the development of new drugs that target the mechanisms of TMT-induced seizures. Another area of research is the use of TMT as a tool for studying other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, there is interest in developing new animal models of epilepsy that are more relevant to human disease than current models.

Synthesis Methods

TMT is synthesized by the reaction of 1,3,5,7-tetramethyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-4-amine with perchloric acid. The resulting compound is a white crystalline solid that is soluble in water and organic solvents.

Scientific Research Applications

TMT has been used extensively in scientific research as a model for studying epilepsy and other neurological disorders. It is a potent convulsant that induces seizures in rodents, and its effects on the brain have been well-characterized. TMT-induced seizures are similar to those seen in human epilepsy, making it a valuable tool for studying the mechanisms of this disorder.

properties

IUPAC Name

1,3,5,7-tetramethyl-[1,2,4]triazolo[4,3-a]pyrimidin-4-ium;perchlorate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N4.ClHO4/c1-6-5-7(2)13-8(3)11-12(4)9(13)10-6;2-1(3,4)5/h5H,1-4H3;(H,2,3,4,5)/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKZFHMAGVWISOW-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=[N+]2C(=NN(C2=N1)C)C)C.[O-]Cl(=O)(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.